molecular formula C16H17N3O2 B8389053 [4-(4-Amino-phenoxy)-pyridin-2-yl]pyrrolidin-1-yl-methanone

[4-(4-Amino-phenoxy)-pyridin-2-yl]pyrrolidin-1-yl-methanone

Cat. No. B8389053
M. Wt: 283.32 g/mol
InChI Key: XRZHITCJBOYFAP-UHFFFAOYSA-N
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Patent
US07652022B2

Procedure details

4-Aminophenol (122 mg, 1.12 mmol) is dissolved in DMF (3 ml) and treated with potassium-tert-butylate (131 mg, 1.16 mmol) at rt. The reaction mixture is stirred for 2 h to give a brown suspension. (4-Chloro-pyridin-2-yl)-pyrrolidin-1-yl-methanone (Stage 101.1; 236 mg, 1.12 mmol) and K2CO3 (82 mg, 0.59 mmol) are added. The reaction mixture is then stirred for 12 h at 80° C. It Is allowed to cool to rt again and the solvent is removed in vacuo. The residual brown oil is taken up in ethyl acetate and washed with brine. The organic layer is dried over MgSO4, concentrated and the residual crude product is purified by flash chromatography (SiO2; gradient CH2Cl2/MeOH 99:1 to 92:8) to give the title compound as a slightly brown solid: C16H17N3O2: M+=284.2.
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert-butylate
Quantity
131 mg
Type
reactant
Reaction Step Two
Quantity
236 mg
Type
reactant
Reaction Step Three
Name
Quantity
82 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:16]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)=[O:17])[CH:11]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:15]=[CH:14][N:13]=[C:12]([C:16]([N:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)=[O:17])[CH:11]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
potassium tert-butylate
Quantity
131 mg
Type
reactant
Smiles
Step Three
Name
Quantity
236 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N1CCCC1
Name
Quantity
82 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown suspension
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for 12 h at 80° C
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residual crude product is purified by flash chromatography (SiO2; gradient CH2Cl2/MeOH 99:1 to 92:8)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(OC2=CC(=NC=C2)C(=O)N2CCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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